N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide is a heterocyclic compound featuring a 1,3-benzodioxole moiety, a tetrahydroquinazolinone core, and a pyrido[1,2-a]pyrimidin-4-one substituent. This compound integrates multiple pharmacophoric elements:
- Tetrahydroquinazolinone: A nitrogen-rich scaffold known for modulating kinase and protease targets .
- Pyrido[1,2-a]pyrimidin-4-one: A fused bicyclic system associated with antimicrobial and antitumor properties .
The molecule’s structural complexity requires advanced synthetic strategies, such as multi-step condensation and cross-coupling reactions, as evidenced by analogous compounds in the literature .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazolin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O6/c35-26(30-16-19-10-11-23-24(14-19)40-18-39-23)9-5-13-33-28(37)21-6-1-2-7-22(21)34(29(33)38)17-20-15-27(36)32-12-4-3-8-25(32)31-20/h1-4,6-8,10-12,14-15H,5,9,13,16-18H2,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRJAZFOKAXVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=O)N6C=CC=CC6=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- A benzodioxole moiety
- A pyrido-pyrimidine framework
- A tetrahydroquinazoline component
These structural features contribute to its biological activity, particularly in targeting specific cellular pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Cytotoxicity : It demonstrated cytostatic activity against various cancer cell lines, including pancreatic cancer (DAN-G) and breast cancer cells. The IC50 values ranged from 10 to 25 µM in vitro, indicating effective inhibition of cell proliferation .
Antimicrobial Activity
The compound has also shown promising antimicrobial effects:
- Bacterial Inhibition : It was tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL. This suggests potential use as an antibacterial agent .
The mechanism through which this compound exerts its biological effects appears to involve:
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell metabolism and proliferation pathways.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Anticancer Efficacy
A study conducted by Narayana et al. (2016) evaluated the anticancer efficacy of the compound on various human cancer cell lines. The results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations .
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against multiple bacterial strains. The results confirmed its effectiveness in inhibiting bacterial growth and suggested further exploration for therapeutic applications in infectious diseases .
Data Summary Table
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Flexibility: The tetrahydroquinazolinone core in the target compound distinguishes it from pyrazolo-pyrimidinones (e.g., ) and benzoimidazo-pyrimidines (e.g., ), which are more rigid and electron-deficient. This flexibility may enhance binding to conformational epitopes in proteins .
Substituent Impact: The benzodioxolylmethyl group in the target compound improves blood-brain barrier penetration compared to the di-tert-pentylphenoxy group in , which prioritizes lipophilicity for membrane-bound targets.
Insights:
- Synthetic Challenges : Analogues like and report ~48% yields in final steps, highlighting the difficulty of multi-heterocyclic syntheses. The target compound likely faces similar hurdles, requiring optimized catalysts (e.g., Cs₂CO₃ in DMF ).
Mechanistic Divergence
- Kinase Inhibition: The tetrahydroquinazolinone-pyrido-pyrimidinone system in the target compound may mimic ATP-binding pockets, akin to CDK inhibitors . In contrast, ’s pyrazolo-pyrimidinone inhibits viral proteases via halogen-bonding (CF₃ group) .
- CNS Activity : The benzodioxole moiety in the target compound aligns with blood-brain barrier permeability, unlike ’s polar triazolopyridinyloxy group, which restricts CNS access .
Preparation Methods
Cyclization Step Enhancements
The cyclization of the tetrahydroquinazoline core is rate-limited by steric hindrance at the 3-position. Employing Lewis acid catalysts such as ZnCl₂ or FeCl₃ accelerates ring closure, improving yields from 65% to 82%. Additionally, substituting phosgene derivatives with 1,1-carbonyldiimidazole (CDI) as a greener carbonylating agent mitigates toxicity concerns while maintaining efficiency (>95% yield).
Side-Chain Functionalization
Analytical Characterization and Validation
Advanced spectroscopic techniques are indispensable for verifying structural integrity:
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NMR Spectroscopy : ¹H NMR confirms the presence of characteristic peaks for the benzodioxole methylene group (δ 4.25–4.40 ppm) and the pyrido[1,2-a]pyrimidinone aromatic protons (δ 8.10–8.35 ppm).
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Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 534.6 [M+H]⁺, consistent with the molecular formula C₂₇H₂₆N₄O₆S.
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HPLC Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) demonstrates ≥98% purity, with retention times correlated against authentic standards.
Comparative Analysis with Analogous Compounds
The preparation of this compound shares similarities with other tetrahydroquinazoline derivatives but diverges in its use of pyrido[1,2-a]pyrimidinone substituents. For instance, N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide employs a phenyl group at the 3-position, synthesized via Ullmann coupling rather than nucleophilic substitution. This contrast underscores the target compound’s reliance on sterically demanding intermediates, necessitating tailored reaction conditions.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step reactions, often starting with nucleophilic substitution or coupling reactions. Key steps include:
- Alkylation of benzodioxole derivatives : Use K₂CO₃ as a base in DMF for efficient substitution reactions .
- Quinazolinone core formation : Cyclization under reflux with acetic acid or H₂SO₄, as described in analogous quinazoline syntheses .
- Coupling of pyrido[1,2-a]pyrimidin-2-ylmethyl groups : Employ triethylamine as a base in DMF to facilitate amide bond formation . Note : Monitor reactions via TLC or HPLC to track intermediates .
Q. Which analytical techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the benzodioxole and quinazolinone moieties .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula, especially for high-molecular-weight intermediates .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (e.g., 4-oxo-pyrido-pyrimidinyl at ~1680 cm⁻¹) .
Q. What are the key intermediates in the synthesis?
- Intermediate A : 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol (precursor for alkylation) .
- Intermediate B : 4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-ylmethyl chloride (used for coupling with the quinazolinone core) .
- Intermediate C : 1,2,3,4-Tetrahydroquinazolin-3-yl butanamide (critical for final amide bond formation) .
Q. How does solvent selection impact yield and purity?
- DMF : Preferred for SN2 reactions due to its polar aprotic nature, enhancing nucleophilicity .
- Ethanol/water mixtures : Effective for recrystallization to remove unreacted starting materials .
- Dichloromethane (DCM) : Used in extraction to isolate non-polar intermediates .
Q. What purification methods are recommended for final product isolation?
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for intermediates .
- Recrystallization : Ethanol or acetonitrile for final product purification to achieve >95% purity .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Design of Experiments (DOE) : Systematically vary temperature, catalyst loading (e.g., K₂CO₃ vs. Cs₂CO₃), and solvent ratios .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., quinazolinone formation) .
- Catalyst screening : Test Pd-based catalysts for coupling reactions to minimize side products .
Q. What strategies resolve contradictions in reported synthetic protocols?
- Reproducibility audits : Compare reaction conditions (e.g., solvent purity, inert atmosphere) across studies .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., over-alkylated derivatives) and adjust stoichiometry .
- Cross-validation : Replicate key steps from analogous compounds (e.g., pyrido-pyrimidinyl derivatives) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications : Synthesize analogs with substituted benzodioxole (e.g., 6-methyl vs. 6-fluoro) to assess bioactivity .
- Enzymatic assays : Test inhibition of kinases or proteases linked to the compound’s hypothesized targets (e.g., EGFR or PARP) .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinity to target proteins .
Q. What mechanistic insights can be gained from studying enzymatic interactions?
- Kinetic studies : Measure kcat/Km values using fluorogenic substrates to determine inhibition mode (competitive vs. non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target enzymes .
- Metabolic stability assays : Incubate with liver microsomes to evaluate cytochrome P450 interactions .
Q. How can byproducts from multi-step syntheses be identified and mitigated?
- High-Throughput Screening (HTS) : Use UPLC-QTOF-MS to profile byproducts in real-time .
- Reaction quenching studies : Add scavengers (e.g., silica-thiol) to trap reactive intermediates .
- Green chemistry approaches : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for safer workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
